molecular formula C26H30N4O4 B10771099 5-methyl-N-(4-morpholin-4-ylphenyl)-4-oxo-8-[4-(tritritiomethyl)piperazin-1-yl]chromene-2-carboxamide

5-methyl-N-(4-morpholin-4-ylphenyl)-4-oxo-8-[4-(tritritiomethyl)piperazin-1-yl]chromene-2-carboxamide

Cat. No.: B10771099
M. Wt: 468.6 g/mol
InChI Key: JKPWOPNZKYPRPZ-BHTRQJOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[N-methyl-3H(3)]AZ-10419369 is a radiolabeled compound used primarily in scientific research to study the binding and occupancy of the 5-hydroxytryptamine receptor 1B (5-HT1B receptor). This receptor is a subtype of the serotonin receptor, which plays a crucial role in regulating mood, behavior, and various physiological processes .

Preparation Methods

The synthesis of [N-methyl-3H(3)]AZ-10419369 involves several steps:

    Starting Materials: The synthesis begins with the preparation of the precursor compound, which is then subjected to radiolabeling.

    Radiolabeling: The precursor is labeled with tritium (3H) to produce the final compound. .

Chemical Reactions Analysis

[N-methyl-3H(3)]AZ-10419369 primarily undergoes binding reactions with the 5-HT1B receptor. The binding affinity and specificity are crucial for its use in receptor occupancy studies. The compound does not typically undergo oxidation, reduction, or substitution reactions under normal experimental conditions .

Scientific Research Applications

[N-methyl-3H(3)]AZ-10419369 is widely used in:

Mechanism of Action

[N-methyl-3H(3)]AZ-10419369 binds to the 5-HT1B receptor, a G-protein coupled receptor. Upon binding, it causes a conformational change in the receptor, triggering downstream signaling pathways that modulate the activity of adenylate cyclase and other effectors. This binding helps in understanding the receptor’s role in various physiological and pathological processes .

Comparison with Similar Compounds

Similar compounds include other radiolabeled ligands targeting the 5-HT1B receptor, such as:

[N-methyl-3H(3)]AZ-10419369 is unique due to its high specificity and affinity for the 5-HT1B receptor, making it a valuable tool in receptor occupancy studies and drug development .

Properties

Molecular Formula

C26H30N4O4

Molecular Weight

468.6 g/mol

IUPAC Name

5-methyl-N-(4-morpholin-4-ylphenyl)-4-oxo-8-[4-(tritritiomethyl)piperazin-1-yl]chromene-2-carboxamide

InChI

InChI=1S/C26H30N4O4/c1-18-3-8-21(30-11-9-28(2)10-12-30)25-24(18)22(31)17-23(34-25)26(32)27-19-4-6-20(7-5-19)29-13-15-33-16-14-29/h3-8,17H,9-16H2,1-2H3,(H,27,32)/i2T3

InChI Key

JKPWOPNZKYPRPZ-BHTRQJOGSA-N

Isomeric SMILES

[3H]C([3H])([3H])N1CCN(CC1)C2=C3C(=C(C=C2)C)C(=O)C=C(O3)C(=O)NC4=CC=C(C=C4)N5CCOCC5

Canonical SMILES

CC1=C2C(=O)C=C(OC2=C(C=C1)N3CCN(CC3)C)C(=O)NC4=CC=C(C=C4)N5CCOCC5

Origin of Product

United States

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